

Physical and chemical characteristics of 5-(4-Chlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873

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An In-depth Technical Guide to 5-(4-Chlorophenyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of **5-(4-Chlorophenyl)thiazol-2-amine** (CAS No: 73040-66-1). This document collates available data on its physicochemical properties, provides a representative synthetic protocol, and explores a probable mechanism of action based on the established activity of structurally related compounds. Detailed experimental methodologies for synthesis and bioactivity assessment are also presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving 2-aminothiazole scaffolds.

Core Physical and Chemical Characteristics

While comprehensive experimental data for **5-(4-Chlorophenyl)thiazol-2-amine** is not extensively published, the following tables summarize available and predicted information. It is crucial to distinguish this compound from its isomer, 4-(4-chlorophenyl)thiazol-2-amine, which possesses a different substitution pattern and distinct physicochemical properties.

Table 1: General Physicochemical Properties

Property	Value	Source
CAS Number	73040-66-1	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₉ H ₇ CIN ₂ S	--INVALID-LINK--
Molecular Weight	210.68 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Storage Temperature	2-8°C, Keep in dark place, sealed in dry	--INVALID-LINK--
Purity	≥96%	--INVALID-LINK--
Predicted Boiling Point	389.8 ± 17.0 °C	--INVALID-LINK-- (for isomer)
Predicted pKa	3.25 ± 0.10	--INVALID-LINK-- (for a related compound)

Table 2: Computed and Spectral Data (Representative)

Note: Specific experimental spectral data for **5-(4-Chlorophenyl)thiazol-2-amine** is limited. The data below for related compounds is provided for reference.

Data Type	Representative Data for Related 2-Amino-Arylthiazoles
¹ H NMR	<p>Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino protons (NH₂) often present as a broad singlet. The thiazole proton signal is also expected in the aromatic region. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, aromatic protons were observed in the range of δ 6.85-8.33 ppm[1].</p>
¹³ C NMR	<p>The carbon atoms of the chlorophenyl and thiazole rings will show signals in the aromatic region (typically δ 110-160 ppm). For a related compound, 5-(4-chlorophenyl)-1,2-thiazole, signals were observed in this region[2].</p>
IR (Infrared) Spectroscopy	<p>Expected characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620-1650 cm⁻¹), and C-Cl stretching (around 1090-1100 cm⁻¹). For N-(4-Bromophenyl)-5-(4-[(3-nitrophenyl)methylidene]amino)phenyl)-1,3,4-thiadiazol-2-amine, an NH stretch was observed at 3244 cm⁻¹[3].</p>
Mass Spectrometry (MS)	<p>The molecular ion peak [M]⁺ would be expected at $m/z \approx 210$, with an isotopic pattern characteristic of a compound containing one chlorine and one sulfur atom.</p>

Synthesis and Experimental Protocols

The Hantzsch thiazole synthesis is a widely applicable and classical method for the preparation of 2-aminothiazole derivatives. While a specific protocol for **5-(4-Chlorophenyl)thiazol-2-**

amine is not detailed in the available literature, a general, representative protocol based on the synthesis of analogous 2-amino-5-arylthiazoles is provided below.

Representative Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazoles from an α -haloketone and a thiourea derivative[4][5].

Reaction Scheme:



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Figure 1: General reaction scheme for Hantzsch thiazole synthesis.

Materials:

- α -Bromo-4-chloroacetophenone
- Thiourea
- Ethanol (absolute)
- Sodium bicarbonate solution (10%)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle

- Büchner funnel and filtration apparatus
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α -bromo-4-chloroacetophenone (1.0 eq) in absolute ethanol.
- Add thiourea (1.0-1.2 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[6].
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water with stirring.
- Neutralize the mixture with a 10% sodium bicarbonate solution to precipitate the product[7].
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
- Dry the purified product under vacuum.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity, including:

- Melting Point Determination
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
- Elemental Analysis

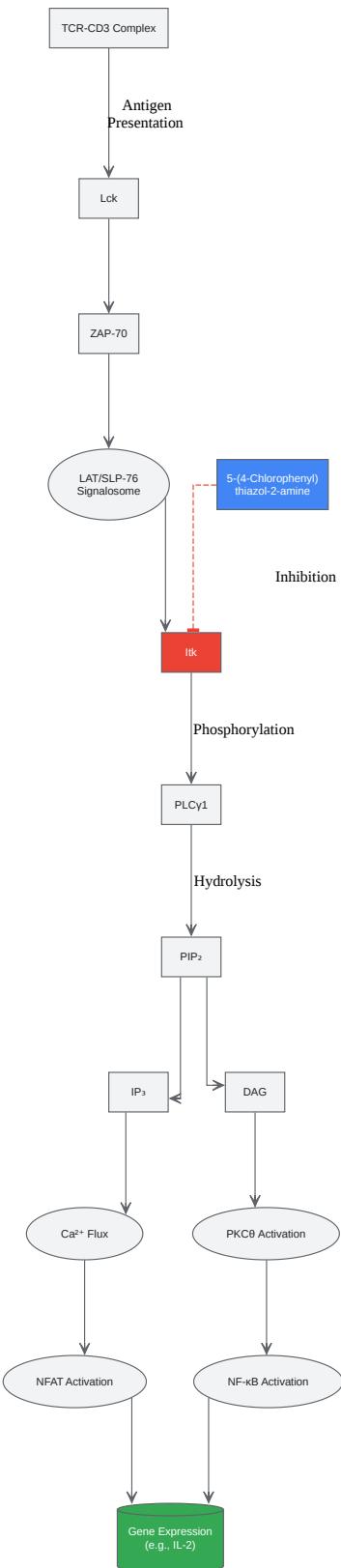
Potential Biological Activity and Signaling Pathway

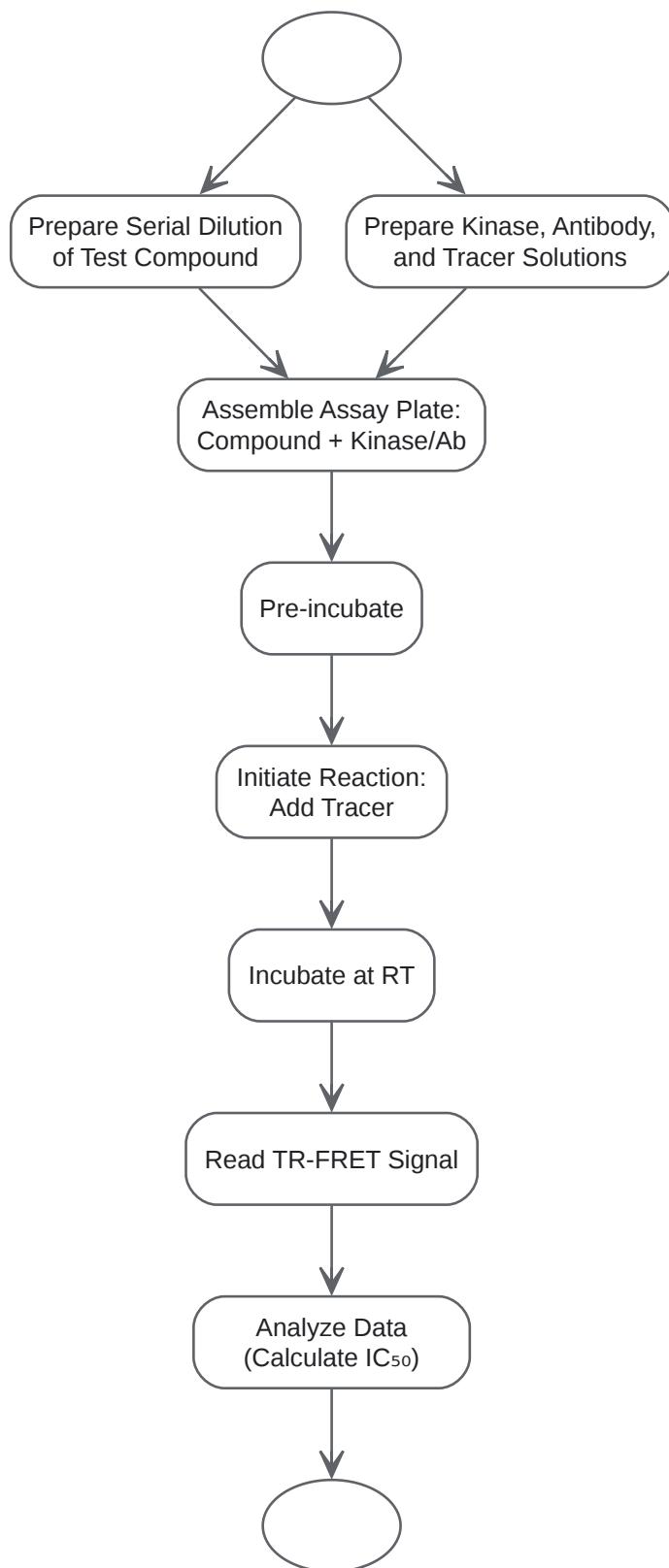
While no specific biological activity has been reported for **5-(4-Chlorophenyl)thiazol-2-amine**, numerous studies have demonstrated that the 2-amino-5-arylthiazole scaffold is a potent inhibitor of Interleukin-2 inducible T-cell kinase (Itk)[8][9]. Itk is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for immunomodulatory and anti-inflammatory therapies[10].

Proposed Mechanism of Action: Inhibition of Itk in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a complex signaling cascade is initiated. A key event in this cascade is the activation of Itk, which in turn phosphorylates and activates Phospholipase C- γ 1 (PLC γ 1). Activated PLC γ 1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release[11][12].

It is proposed that **5-(4-Chlorophenyl)thiazol-2-amine**, by acting as an ATP-competitive inhibitor of Itk, can block this signaling cascade, thereby preventing T-cell activation.



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